
1-(2-Ethyl-6-methylphenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethyl-6-methylphenyl)guanidine is a compound belonging to the guanidine family, characterized by the presence of a guanidine functional group attached to a substituted phenyl ring. Guanidines are known for their high basicity and ability to form strong hydrogen bonds, making them valuable in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Ethyl-6-methylphenyl)guanidine can be synthesized through several methods. One common approach involves the reaction of 2-ethyl-6-methylaniline with cyanamide under acidic conditions to form the corresponding guanidine derivative. Another method involves the use of thiourea derivatives as guanidylating agents, which react with the aniline derivative to yield the desired guanidine compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic processes, such as transition-metal-catalyzed guanylation reactions, has been explored to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Ethyl-6-methylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the guanidine group to amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed:
Oxidation: Imines or amides.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
1-(2-Ethyl-6-methylphenyl)guanidine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2-Ethyl-6-methylphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form strong hydrogen bonds with nucleophilic sites on biological molecules, influencing their activity. Additionally, the compound’s high basicity allows it to interact with acidic sites, modulating biochemical pathways .
Comparaison Avec Des Composés Similaires
- 1-(2-Methylphenyl)guanidine
- 1-(2-Ethylphenyl)guanidine
- 1-(2,6-Dimethylphenyl)guanidine
Comparison: 1-(2-Ethyl-6-methylphenyl)guanidine is unique due to the presence of both ethyl and methyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable candidate for specific applications .
Propriétés
Formule moléculaire |
C10H15N3 |
|---|---|
Poids moléculaire |
177.25 g/mol |
Nom IUPAC |
2-(2-ethyl-6-methylphenyl)guanidine |
InChI |
InChI=1S/C10H15N3/c1-3-8-6-4-5-7(2)9(8)13-10(11)12/h4-6H,3H2,1-2H3,(H4,11,12,13) |
Clé InChI |
ZZAKSKPMOQLLQH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC(=C1N=C(N)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


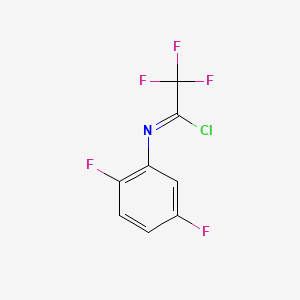
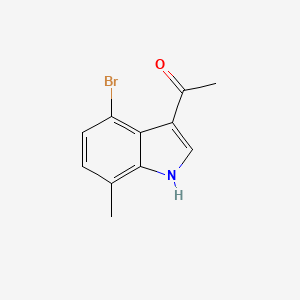
![1-[4-Bromo-2-(trifluoromethoxy)phenyl]guanidine](/img/structure/B13689009.png)
![Diethyl [4-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B13689015.png)
![Ethyl 4-[[6-(Dimethylamino)-3-nitro-2-pyridyl]amino]piperidine-1-carboxylate](/img/structure/B13689016.png)
![[2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13689018.png)
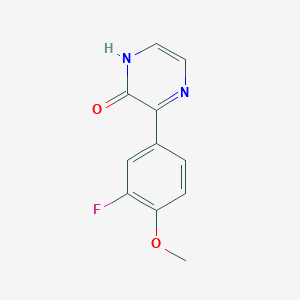
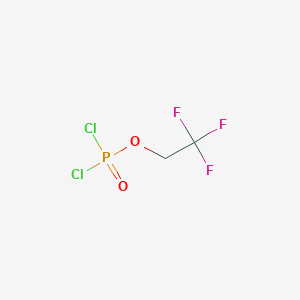
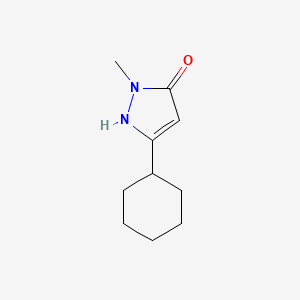


![2-Benzyl-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13689058.png)
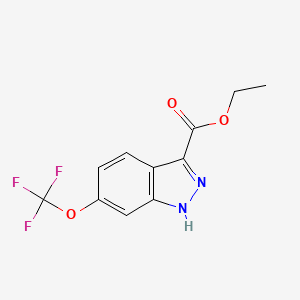
![5-Bromo-4-[4-fluoro-3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13689064.png)
